Halofantrina

説明

Structure

3D Structure

特性

分子式 |

C26H30Cl2F3NO |

|---|---|

分子量 |

500.4 g/mol |

IUPAC名 |

(1S)-3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3/t25-/m0/s1 |

InChIキー |

FOHHNHSLJDZUGQ-VWLOTQADSA-N |

SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

異性体SMILES |

CCCCN(CCCC)CC[C@@H](C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

正規SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

Halofantrine's Mechanism of Action Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofantrine (B180850), a phenanthrene (B1679779) methanol (B129727) compound, is an antimalarial agent effective against the erythrocytic stages of multidrug-resistant Plasmodium falciparum.[1][2] Developed during the post-World War II era of antimalarial research, it shares structural similarities with quinine (B1679958) and lumefantrine.[3][4] While its clinical use has been significantly curtailed due to concerns over cardiotoxicity and erratic absorption, understanding its mechanism of action remains crucial for the development of new antimalarials and for comprehending resistance pathways.[4][5] This guide provides an in-depth technical overview of the core mechanisms by which halofantrine exerts its antiplasmodial effects, the basis of parasite resistance, and the experimental protocols used to elucidate these functions.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The primary mechanism of action of halofantrine is the disruption of heme detoxification within the parasite's digestive vacuole.[1][5] During its intraerythrocytic life stage, P. falciparum digests large quantities of host hemoglobin to acquire essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which can generate reactive oxygen species and damage parasite membranes.[6] To neutralize this threat, the parasite polymerizes the heme into an inert, crystalline structure called hemozoin (the "malaria pigment").[6][7]

Halofantrine, like other quinoline (B57606) and arylamino alcohol antimalarials, interferes with this vital detoxification process.[8] It is proposed to act by forming a complex with ferriprotoporphyrin IX, which prevents the heme from being incorporated into the growing hemozoin crystal.[1][9] This leads to an accumulation of toxic, free heme within the digestive vacuole, resulting in oxidative damage to the parasite's membranes and ultimately, cell death.[5]

A crystallographic study of the halofantrine-ferriprotoporphyrin IX complex has provided direct evidence for this interaction. The study revealed that halofantrine coordinates to the central iron (III) of the heme molecule via its alcohol group.[9] Additionally, the phenanthrene ring of halofantrine engages in π-stacking interactions with the porphyrin ring of heme, further stabilizing the complex.[9] This drug-heme complex effectively caps (B75204) the growing hemozoin crystal, halting further polymerization.[9]

Effects on the Plasmodium falciparum Life Cycle

Halofantrine is a blood schizonticide, meaning it is primarily active against the asexual erythrocytic stages of the parasite's life cycle (rings, trophozoites, and schizonts).[10][11] It is this stage that is responsible for the clinical symptoms of malaria. Halofantrine has demonstrated efficacy against strains of P. falciparum that are resistant to other antimalarials like chloroquine (B1663885).[2][10] However, it has no activity against the liver stage hypnozoites or the gametocytes, the sexual stage of the parasite responsible for transmission to mosquitoes.[7] Studies have shown that treatment of schizont stages with halofantrine leads to a reduction in the number of free merozoites and subsequent ring-stage parasites.[12]

Mechanisms of Resistance

The primary mechanism of resistance to halofantrine in P. falciparum is associated with polymorphisms and amplification of the pfmdr1 gene, which encodes the P. falciparum multidrug resistance protein 1 (PfMDR1).[13][14] PfMDR1 is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole.[13]

It is thought that PfMDR1 can transport halofantrine out of the parasite's cytosol and into the digestive vacuole, away from its potential cytosolic targets and possibly sequestering it.[8][13] Increased expression of PfMDR1, often due to gene amplification (an increase in the pfmdr1 copy number), has been strongly correlated with decreased susceptibility (increased resistance) to halofantrine, as well as to the structurally related drugs mefloquine (B1676156) and quinine.[4][15][16][17] Specific point mutations in the pfmdr1 gene have also been shown to modulate parasite susceptibility to halofantrine.[13]

Interestingly, resistance to halofantrine and mefloquine is often linked to an increased sensitivity to chloroquine, suggesting a complex interplay of resistance mechanisms mediated by transporters like PfMDR1 and the chloroquine resistance transporter (PfCRT).[15][18]

Quantitative Data Summary

The efficacy of halofantrine is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50% in vitro. These values can vary depending on the P. falciparum strain and the assay conditions.

| P. falciparum Strain | Resistance Phenotype | Halofantrine IC50 (ng/mL) | Halofantrine IC50 (nM) | Reference |

| K1 | Chloroquine-Resistant | ~0.9 (initial) | ~1.8 | [19] |

| K1HF3 | Halofantrine-Resistant (derived from K1) | ~8.1 (9-fold increase) | ~16.2 | [19] |

| T9.96 | Chloroquine-Susceptible | Not specified | Not specified | [19] |

| T9.96HF4 | Halofantrine-Resistant (derived from T9.96) | 3-fold increase from parent | Not specified | [19] |

| Thai isolates (geometric mean) | Multidrug-Resistant | 4.1 | 8.2 | [20] |

| African isolates (geometric mean, CQ-S) | Chloroquine-Susceptible | Not specified | 2.62 | [21] |

| African isolates (geometric mean, CQ-R) | Chloroquine-Resistant | Not specified | 1.14 | [21] |

Note: Conversion from ng/mL to nM is based on a molar mass of 500.43 g/mol for halofantrine.

Mandatory Visualizations

Caption: Workflow for in vitro antimalarial drug susceptibility testing using the [3H]-hypoxanthine assay.

Caption: Proposed mechanism of halofantrine action and the role of PfMDR1-mediated resistance.

Detailed Experimental Protocols

In Vitro Drug Susceptibility Testing: [3H]-Hypoxanthine Incorporation Assay

This assay is considered a gold standard for measuring the in vitro activity of antimalarial compounds against the erythrocytic stages of P. falciparum. It quantifies parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a purine (B94841) precursor essential for parasite nucleic acid synthesis.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (Type O+)

-

RPMI-1640 culture medium supplemented with HEPES, sodium bicarbonate, gentamicin, and human serum or Albumax.

-

[3H]-hypoxanthine

-

96-well microtiter plates

-

Drug of interest (Halofantrine) dissolved in an appropriate solvent (e.g., DMSO)

-

Gas mixture (5% CO2, 5-10% O2, balance N2)

-

Cell harvester and fiberglass filter mats

-

Scintillation fluid and a liquid scintillation counter

Protocol:

-

Drug Plate Preparation: Prepare serial dilutions of halofantrine in culture medium. Dispense 25 µL of each drug dilution into the wells of a 96-well plate. Include drug-free wells for control (100% growth) and wells with uninfected erythrocytes for background measurement.

-

Parasite Suspension: Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2.5% hematocrit in culture medium.

-

Incubation (Part 1): Add 200 µL of the parasite suspension to each well of the pre-dosed plate. Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 24-42 hours.

-

Radiolabeling: Prepare a working solution of [3H]-hypoxanthine. Add 25 µL (e.g., 0.5 µCi) of the radioisotope solution to each well.

-

Incubation (Part 2): Return the plate to the gassed chamber and incubate for an additional 24 hours to allow for the incorporation of the radiolabel by viable parasites.

-

Harvesting: Lyse the cells by freezing the plate at -20°C or -80°C, followed by thawing. Using a cell harvester, transfer the contents of each well onto a fiberglass filter mat. The filter will trap the parasite nucleic acids containing the incorporated [3H]-hypoxanthine.

-

Scintillation Counting: Dry the filter mat and place it in a scintillation vial with scintillation fluid. Measure the radioactivity (counts per minute, CPM) for each spot using a liquid scintillation counter.

-

Data Analysis: Subtract the background CPM (uninfected erythrocytes) from all other readings. Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells. Plot the percent inhibition against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Hemozoin Inhibition Assay (Colorimetric Method)

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin, the synthetic equivalent of hemozoin. It provides a direct measure of a drug's potential to interfere with heme detoxification.

Materials:

-

Hemin (B1673052) chloride

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Acetate buffer (pH 4.8)

-

96-well microtiter plate

-

Plate reader capable of measuring absorbance at 405 nm

Protocol:

-

Hemin Solution: Prepare a stock solution of hemin in a suitable solvent like DMSO.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

The test compound (halofantrine) at various concentrations.

-

Acetate buffer to maintain an acidic pH, mimicking the parasite's digestive vacuole.

-

-

Initiation of Polymerization: Add the hemin solution to each well to initiate the polymerization reaction. The final volume should be consistent across all wells. Include control wells with no drug (positive control for polymerization) and wells with no hemin (blank).

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for several hours to allow for β-hematin formation.

-

Detection: After incubation, add a solution of pyridine and SDS. Unpolymerized heme will form a soluble complex with pyridine, which can be quantified spectrophotometrically. The insoluble β-hematin is first pelleted by centrifugation.

-

Measurement: Measure the absorbance of the supernatant at 405 nm. A higher absorbance indicates more soluble heme, and therefore, greater inhibition of β-hematin formation.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.[22]

Conclusion

Halofantrine acts as a potent blood schizonticide by targeting a critical metabolic process in P. falciparum: the detoxification of heme. Its ability to form a complex with ferriprotoporphyrin IX, thereby inhibiting hemozoin formation, leads to the accumulation of toxic heme and subsequent parasite death. Resistance to halofantrine is primarily mediated by the PfMDR1 transporter, which likely reduces the intracellular concentration of the drug at its site of action. Although clinical application of halofantrine is limited, its well-defined mechanism of action and the corresponding resistance pathway continue to provide valuable insights for the design and development of novel antimalarial therapeutics that target the parasite's heme metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Amplification of pfmdr 1 associated with mefloquine and halofantrine resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iddo.org [iddo.org]

- 6. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. graphviz.org [graphviz.org]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transporters involved in resistance to antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DOT Language | Graphviz [graphviz.org]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Frontiers | Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole [frontiersin.org]

- 21. Monitoring PfMDR1 transport in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A simple and inexpensive haemozoin-based colorimetric method to evaluate anti-malarial drug activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure and Spectroscopic Analysis of Halofantrine

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and spectroscopic properties of Halofantrine (B180850), an antimalarial agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular intricacies of Halofantrine, presenting key data in a structured format and outlining detailed experimental methodologies.

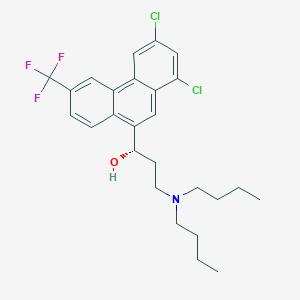

Chemical Structure and Identification

Halofantrine is a synthetic phenanthrene (B1679779) methanol (B129727) derivative with potent antimalarial activity.[1] Its chemical structure is characterized by a substituted phenanthrene core linked to a dibutylamino propanol (B110389) side chain. The systematic IUPAC name for Halofantrine is 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol.[2]

The molecule contains a single chiral center, leading to the existence of two enantiomers: (+)-Halofantrine and (-)-Halofantrine.[3][4] Commercially, Halofantrine is typically available as a racemic mixture of these enantiomers.[5] X-ray crystallography studies have determined the absolute configuration of the (-)-enantiomer to be S, and consequently, the (+)-enantiomer possesses the R configuration.[3] The hydrochloride salt form is also commonly used.[6]

Key Chemical Identifiers:

| Identifier | Value |

| Molecular Formula | C₂₆H₃₀Cl₂F₃NO[1][2] |

| Molar Mass | 500.43 g/mol [1] |

| CAS Number | 69756-53-2[1][2] |

| IUPAC Name | 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol[2] |

A two-dimensional representation of the Halofantrine chemical structure is provided below.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and quality control of Halofantrine. This section details the expected spectroscopic data based on its chemical structure.

Note: The following data is a representation of expected values derived from the known structure. Actual experimental values may vary slightly based on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Halofantrine is complex due to the large number of protons in different chemical environments. Key expected signals include:

-

Aromatic Protons: Multiple signals in the downfield region (typically δ 7.0-9.0 ppm) corresponding to the protons on the phenanthrene ring system.

-

Methine Proton: A signal for the proton attached to the chiral carbon (C1'), likely appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons and the hydroxyl proton.

-

Methylene Protons: Several multiplets in the aliphatic region corresponding to the protons of the propanol and dibutylamino groups.

-

Methyl Protons: A triplet in the upfield region corresponding to the terminal methyl groups of the butyl chains.

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each of the 26 carbon atoms in the molecule. Key expected resonances include:

-

Aromatic Carbons: A series of signals in the downfield region (δ 120-150 ppm) for the carbons of the phenanthrene ring.

-

Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.

-

Carbinol Carbon: The signal for the carbon bearing the hydroxyl group (C1').

-

Aliphatic Carbons: Signals in the upfield region for the carbons of the propanol and dibutylamino side chains.

Summary of Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Aromatic | 7.0 - 9.0 | m | Phenanthrene-H |

| -CH(OH)- | ~ 5.0 - 5.5 | m | C1'-H |

| -CH₂-N | ~ 2.5 - 3.0 | m | Methylene adjacent to N |

| -N-(CH₂)₃- | ~ 1.2 - 1.8 | m | Butyl chain methylenes |

| -CH₃ | ~ 0.9 | t | Butyl chain methyls |

| ¹³C NMR | Predicted Chemical Shift (δ ppm) | Assignment | |

| Aromatic | 120 - 150 | Phenanthrene-C | |

| -CF₃ | ~ 125 (q) | Trifluoromethyl-C | |

| -C(OH)- | ~ 70 - 75 | C1' | |

| Aliphatic | 10 - 60 | Propanol and Butyl-C |

Infrared (IR) Spectroscopy

The IR spectrum of Halofantrine will exhibit characteristic absorption bands corresponding to its functional groups.

Summary of Key IR Absorptions:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1450 - 1600 |

| C-F (trifluoromethyl) | 1100 - 1350 |

| C-Cl | 600 - 800 |

| C-N | 1000 - 1250 |

| C-O (alcohol) | 1000 - 1200 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Halofantrine. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 500.43. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve cleavage of the side chain.

Predicted Mass Spectrometry Data:

| Ion | m/z (calculated) | Comment |

| [M]⁺ | 500.43 | Molecular Ion |

| [M-C₄H₉]⁺ | 443.36 | Loss of a butyl group |

| [M-C₈H₁₈N]⁺ | 371.25 | Cleavage of the dibutylamino group |

Experimental Protocols

This section outlines general methodologies for the spectroscopic analysis of Halofantrine.

Sample Preparation

-

NMR Spectroscopy: Dissolve an accurately weighed sample of Halofantrine (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the specific form of Halofantrine (free base or hydrochloride salt).

-

IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of Halofantrine with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform) and analyzed in a liquid cell.

-

Mass Spectrometry: Prepare a dilute solution of Halofantrine in a volatile organic solvent such as methanol or acetonitrile (B52724) for analysis by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For EI-MS, a direct insertion probe may be used.

The logical workflow for the spectroscopic analysis of Halofantrine is depicted in the following diagram.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and spectroscopic characteristics of Halofantrine. The presented data and methodologies offer a foundational resource for researchers and professionals engaged in the study and development of this important antimalarial compound. Accurate and thorough characterization using the described spectroscopic techniques is essential for ensuring the quality, purity, and efficacy of Halofantrine in pharmaceutical applications.

References

- 1. Halofantrine - Wikipedia [en.wikipedia.org]

- 2. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma concentrations of the enantiomers of halofantrine and its main metabolite in malaria patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. (+-)-Halofantrine hydrochloride | C26H31Cl3F3NO | CID 37392 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Halofantrine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine (B180850), a phenanthrene (B1679779) methanol (B129727) antimalarial agent, has demonstrated efficacy against multidrug-resistant Plasmodium falciparum. However, its clinical utility has been hampered by variable oral bioavailability and significant cardiotoxicity, specifically QTc interval prolongation. A thorough understanding of its pharmacokinetic properties and metabolic pathways is crucial for optimizing its therapeutic index and for the development of safer alternatives. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of halofantrine, summarizing key quantitative data, detailing experimental methodologies, and visualizing its metabolic fate.

Pharmacokinetics

Halofantrine is administered as a racemic mixture, and its pharmacokinetics exhibit significant interindividual variability.[1] The absorption, distribution, metabolism, and excretion (ADME) profile is influenced by various factors, including food intake and the clinical status of the patient (e.g., malaria infection).

Absorption

Oral absorption of halofantrine is slow, erratic, and incomplete.[2][3] Peak plasma concentrations (Cmax) are typically reached between 5 to 7 hours after administration in healthy volunteers.[4] The bioavailability of halofantrine is markedly increased when administered with fatty food, which can lead to a seven-fold increase in Cmax and a three-fold increase in the area under the curve (AUC).[4] This food effect is a critical consideration due to the concentration-dependent cardiotoxicity of the drug.[5][6] In patients with malaria, the bioavailability of halofantrine is generally decreased compared to healthy individuals.[1][7]

Distribution

Halofantrine is widely distributed in the body. The volume of distribution (Vd) is large, indicating extensive tissue uptake. Following intravenous administration in patients with acute malaria, the initial volume of distribution (V1) was found to be 0.36 (±0.18) L/kg.[8] The drug has a relatively long distribution half-life of approximately 16 hours.[4]

Metabolism

Halofantrine is extensively metabolized in the liver.[1][2] The primary metabolic pathway is N-dealkylation, resulting in the formation of its major and pharmacologically active metabolite, N-desbutylhalofantrine.[1][5] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.[5][9] Studies in rats have also implicated CYP2B1/2, 3A1, 3A2, 1A1, 2C11, 2C6, 2D1, and 2D2 in its metabolism.[10] The metabolism of halofantrine is stereoselective, with the (+)-enantiomer generally attaining higher plasma concentrations than the (-)-enantiomer.[5][11]

Excretion

Excretion of halofantrine and its metabolites occurs mainly through the feces.[2] The terminal elimination half-life (t1/2) of halofantrine is long and variable, ranging from 2 to 5 days in patients with malaria and up to 6 to 10 days in healthy individuals.[4][5] The elimination half-life of N-desbutylhalofantrine is similar to that of the parent drug.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of halofantrine and its primary metabolite, N-desbutylhalofantrine, from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Halofantrine in Humans

| Population | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | t1/2 (days) | AUC (mg·h/L) | Reference |

| Healthy Volunteers | 500 mg x 3 doses (q6h) | 3200 (1555-4920) | 9-17 | 6-10 | - | [4] |

| Malaria Patients | 500 mg x 3 doses (q6h) | 896 | 15 | 3.8 | - | [12][13] |

| Malaria Patients | 500 mg x 3 doses (q6h) | 1192 ± 410 | 16 ± 2 | - | 60.6 ± 23.9 | [14] |

| Malaria Patients (IV) | 1 mg/kg x 3 doses (q8h) | - | - | 0.6 (β-phase) | - | [8] |

| Healthy Volunteers (extended dose) | 4.5 g over 7 days | - | - | 15.8 | - | [7] |

| Malaria Patients (extended dose) | 4.5 g over 7 days | - | - | 9.5 | - | [7] |

Table 2: Pharmacokinetic Parameters of N-desbutylhalofantrine in Humans

| Population | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | t1/2 (days) | AUC (mg·h/L) | Reference |

| Healthy Volunteers | 500 mg x 3 doses (q6h) | 310-410 | 32-56 | - | - | [4] |

| Malaria Patients | 500 mg x 3 doses (q6h) | 491 | 56 | 3.3 | - | [12][13] |

| Malaria Patients | 500 mg x 3 doses (q6h) | 397 ± 160 | 55 ± 26 | - | 48.5 ± 22.2 | [14] |

Metabolic Pathways

The primary metabolic pathway of halofantrine is its conversion to N-desbutylhalofantrine via N-dealkylation, a reaction predominantly catalyzed by CYP3A4.

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the pharmacokinetics and metabolism of halofantrine.

In Vivo Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of halofantrine and N-desbutylhalofantrine in healthy volunteers or malaria patients.

Protocol:

-

Subject Recruitment: Healthy adult volunteers or patients with uncomplicated P. falciparum malaria are enrolled after obtaining informed consent.

-

Drug Administration: A single or multiple oral dose regimen of halofantrine hydrochloride (e.g., 500 mg every 6 hours for 3 doses) is administered. For food-effect studies, the drug is given with a high-fat meal or under fasting conditions.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours and then periodically for several days) into heparinized tubes.

-

Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Sample Analysis: Plasma concentrations of halofantrine and N-desbutylhalofantrine are quantified using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection.[8][14]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, AUC, and clearance.

In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To identify the CYP450 enzymes responsible for halofantrine metabolism and to assess potential drug-drug interactions.

Protocol:

-

Microsome Preparation: Human liver microsomes are prepared from donor livers or obtained commercially.

-

Incubation: Halofantrine is incubated with human liver microsomes in the presence of an NADPH-generating system. To identify specific CYP isoforms, incubations are performed with recombinant human CYP enzymes or in the presence of selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4).[10][15]

-

Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Quantification: The formation of N-desbutylhalofantrine is quantified using LC-MS/MS.

-

Enzyme Kinetics: Michaelis-Menten kinetics are determined by incubating varying concentrations of halofantrine to calculate Km and Vmax.

-

Inhibition Studies: To assess drug interaction potential, halofantrine is co-incubated with other drugs, and the inhibition of N-desbutylhalofantrine formation is measured to determine the inhibition constant (Ki).[15]

Drug Interactions and Cardiotoxicity

The metabolism of halofantrine via CYP3A4 is a major site for drug-drug interactions. Concomitant administration of CYP3A4 inhibitors, such as ketoconazole, can significantly increase plasma concentrations of halofantrine, thereby potentiating the risk of QTc prolongation and life-threatening arrhythmias like Torsades de Pointes.[15][16] It is crucial to avoid co-administration of halofantrine with drugs known to prolong the QTc interval, such as mefloquine.[16] Interestingly, the primary metabolite, N-desbutylhalofantrine, has been shown to have minimal effect on the QT interval, suggesting it may be a safer therapeutic agent.[17][18]

Conclusion

The pharmacokinetic profile of halofantrine is characterized by erratic absorption, extensive metabolism primarily through CYP3A4, and a long elimination half-life. The significant food effect on its bioavailability and the potential for drug-drug interactions that inhibit its metabolism are critical factors contributing to its cardiotoxicity. The detailed understanding of its metabolic pathways and the enzymes involved provides a foundation for predicting and avoiding adverse drug interactions and for guiding the development of new antimalarial agents with improved safety profiles. The active and less cardiotoxic metabolite, N-desbutylhalofantrine, presents a potential avenue for future drug development efforts.

References

- 1. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. Halofantrine. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of an extended-dose halofantrine regimen in patients with malaria and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, efficacy and toxicity of parenteral halofantrine in uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective halofantrine disposition and effect: concentration-related QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The stereoselective metabolism of halofantrine to desbutylhalofantrine in the rat: evidence of tissue-specific enantioselectivity in microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma concentrations of the enantiomers of halofantrine and its main metabolite in malaria patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of halofantrine and n-desbutylhalofantrine in patients with falciparum malaria following a multiple dose regimen of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of halofantrine in Thai patients with acute uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of selected antimalarial drugs and inhibitors of cytochrome P-450 3A4 on halofantrine metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Halfan (Halofantrine Hydrochloride Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

The Rise and Fall of Halofantrine: A Technical History of a Phenanthrenemethanol Antimalarial

Foreword: This technical guide provides an in-depth exploration of the discovery, development, and eventual decline of halofantrine (B180850), a phenanthrenemethanol antimalarial agent. Developed during a critical period of burgeoning resistance to existing therapies, halofantrine's story offers valuable lessons in drug discovery, clinical evaluation, and the paramount importance of post-marketing surveillance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the scientific journey of this compound.

Discovery and Initial Screening

Halofantrine emerged from the comprehensive antimalarial drug discovery program at the Walter Reed Army Institute of Research (WRAIR), a program initiated in response to the growing threat of drug-resistant malaria during the mid-20th century.[1][2] The 9-phenanthrenemethanol chemical class, to which halofantrine belongs, was identified as a promising area for investigation.[3] The development of halofantrine, also known as WR-171,669, was carried out by a team at SRI International between 1965 and 1975 under the sponsorship of WRAIR.[4]

Initial screening of a series of 9-phenanthrenemethanol compounds demonstrated significant activity against Plasmodium berghei in mice.[5] Further studies in owl monkeys infected with various strains of P. falciparum showed that these compounds, including halofantrine's precursors, were highly effective against chloroquine-sensitive and resistant strains.[6]

Preclinical Development

In Vitro Antimalarial Activity

Halofantrine exhibits potent schizonticidal activity against the erythrocytic stages of Plasmodium falciparum.[7] Its mechanism of action is not fully elucidated but is believed to be similar to other quinoline-containing antimalarials like chloroquine (B1663885) and mefloquine.[8] It is hypothesized to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. Halofantrine may form a complex with ferriprotoporphyrin IX, leading to the accumulation of this toxic substance and subsequent parasite death.[4] Another proposed mechanism involves the binding of halofantrine to plasmepsin, a hemoglobin-degrading enzyme in the parasite's food vacuole.[4]

In Vivo Antimalarial Activity

Preclinical in vivo studies in rodent models, such as the 4-day suppressive test in mice infected with P. berghei, confirmed the potent antimalarial activity of halofantrine.[9][10] These studies were crucial in establishing the initial dose-response relationship and demonstrating the compound's efficacy in a living organism before proceeding to human trials.

Pharmacokinetics and Metabolism

Halofantrine is administered orally and exhibits variable absorption, which is significantly enhanced when taken with fatty food.[7] It is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, N-desbutylhalofantrine.[4] The parent compound and its metabolite have long elimination half-lives of approximately 6-10 days.[4]

Clinical Development

Phase I and II Clinical Trials

Early clinical trials in human volunteers and patients with uncomplicated malaria confirmed the efficacy of halofantrine against both P. falciparum and P. vivax infections, including multidrug-resistant strains.[11][12] These trials were instrumental in determining the therapeutic dose and regimen.

Phase III Clinical Trials

Pivotal Phase III clinical trials established the efficacy of halofantrine in a larger patient population. A standard regimen of 500 mg every 6 hours for three doses was found to be effective.[7] The data from these trials led to the approval of halofantrine for the treatment of uncomplicated malaria.

Table 1: Summary of Halofantrine Efficacy in Clinical Trials

| Trial Reference | Patient Population | Treatment Regimen | Cure Rate | Follow-up Period |

| FDA Label[7] | 90 non-immune patients with P. falciparum | 500 mg every 6 hours for 3 doses, repeated on day 7 | 99% | ≥ 28 days |

| FDA Label[7] | 583 acute malaria patients (majority semi-immune) | 500 mg every 6 hours for 3 doses | 90% (P. falciparum), 99% (P. vivax) | Not specified |

| Restrepo et al.[12] | 120 semi-immune adult males with P. falciparum | Three doses of 500 mg | 75% | 42 days |

| Karbwang et al.[11] | 120 falciparum malaria cases | 500 mg three times daily for one day, then 500 mg once daily for 7 days | 97% | Not specified |

Pharmacovigilance and Cardiotoxicity

Following its approval and widespread use, post-marketing surveillance revealed a significant and life-threatening adverse effect: cardiotoxicity. Halofantrine was found to cause a dose-dependent prolongation of the QTc interval on the electrocardiogram (ECG).[7] This prolongation can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. The risk was found to be exacerbated by factors such as co-administration with other QTc-prolonging drugs, high-fat meals (which increase halofantrine absorption), and pre-existing cardiac conditions.[7]

The mechanism of this cardiotoxicity was later elucidated to be the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[13] This discovery led to significant restrictions on the use of halofantrine and its eventual withdrawal from many markets.

Table 2: Pharmacokinetic Parameters of Halofantrine

| Parameter | Value | Conditions | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~16 hours | Following oral administration | [4] |

| Elimination Half-life | 6-10 days | [4] | |

| Protein Binding | 60-70% | [4] | |

| Metabolism | Hepatic (CYP3A4-mediated) | [4] |

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This method is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial drugs against P. falciparum.

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[14][15]

-

Drug Dilution: The test compound (e.g., halofantrine) is serially diluted in culture medium in a 96-well microtiter plate.

-

Incubation: A synchronized ring-stage parasite culture is added to each well and incubated for 72 hours.

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus, parasite growth.

-

Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.[16]

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This standard test evaluates the schizonticidal activity of a compound in a rodent model.[9][10]

-

Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Drug Administration: The test compound is administered orally or subcutaneously to groups of mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a known antimalarial drug (e.g., chloroquine).

-

Parasitemia Determination: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite growth inhibition.

High-Performance Liquid Chromatography (HPLC) for Halofantrine Quantification in Plasma

This method is used to determine the concentration of halofantrine and its major metabolite in plasma samples for pharmacokinetic studies.[17][18]

-

Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile (B52724), followed by solid-phase extraction to isolate the drug and its metabolite.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 or a cyano-bonded silica (B1680970) column. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to separate halofantrine and N-desbutylhalofantrine.

-

Detection: The compounds are detected by a UV detector at a specific wavelength (e.g., 254 nm).

-

Quantification: The concentration of each compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of the analytes.

Patch-Clamp Electrophysiology for hERG Channel Inhibition

This technique is the gold standard for assessing the effect of a drug on ion channel function.[13][19]

-

Cell Culture: A mammalian cell line (e.g., HEK293) stably expressing the hERG potassium channel is used.

-

Whole-Cell Patch-Clamp: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit hERG channel currents.

-

Drug Application: The test compound is perfused over the cell, and the effect on the hERG current is recorded.

-

Data Analysis: The inhibition of the hERG current by the drug is quantified, and the IC50 value is determined.

Visualizations

Figure 1: Developmental workflow of Halofantrine from discovery to post-marketing.

Figure 2: Proposed mechanisms of antimalarial action of Halofantrine.

Figure 3: Signaling pathway of Halofantrine-induced cardiotoxicity.

Conclusion

The story of halofantrine is a powerful case study in pharmaceutical development. While it initially offered a much-needed solution to the problem of multidrug-resistant malaria, its journey was ultimately cut short by a severe and unforeseen adverse effect. The discovery of its cardiotoxicity underscored the critical importance of robust pharmacovigilance and the need for a deeper understanding of a drug's interaction with cardiac ion channels early in the development process. The lessons learned from halofantrine have had a lasting impact on the safety assessment of new drug candidates, particularly those in the antimalarial pipeline.

References

- 1. Walter Reed Army Institute of Research (WRAIR) | MHRP [hivresearch.org]

- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Halofantrine - Wikipedia [en.wikipedia.org]

- 5. Antimalarial phenanthrene amino alcohols. 3. Halogen-containing 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarial Activities of Various 9-Phenanthrenemethanols with Special Attention to WR-122,455 and WR-171,669 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical trial of halofantrine with modified doses for treatment of malaria in the hospital for tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A clinical trial with halofantrine on patients with falciparum malaria in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. porsolt.com [porsolt.com]

- 14. iddo.org [iddo.org]

- 15. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iddo.org [iddo.org]

- 17. Measurement of halofantrine and its major metabolite desbutylhalofantrine in plasma and blood by high-performance liquid chromatography: a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

Halofantrine's Impact on Parasite Heme Polymerization and Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofantrine (B180850), a phenanthrene (B1679779) methanol (B129727) antimalarial, exerts its parasiticidal effects by disrupting the critical heme detoxification pathway in Plasmodium species. The parasite digests host hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Halofantrine acts as a potent inhibitor of this polymerization process. This guide provides an in-depth analysis of the molecular mechanism of halofantrine's action, detailed experimental protocols to assess this activity, and quantitative data on its efficacy.

The Critical Role of Heme Detoxification in Plasmodium

During its intraerythrocytic stage, the malaria parasite ingests and degrades up to 80% of the host cell's hemoglobin in its acidic food vacuole. This process provides essential amino acids for parasite growth and development. However, it also releases large amounts of ferriprotoporphyrin IX (Fe(III)PPIX), or heme, which is highly toxic to the parasite. Free heme can generate reactive oxygen species, leading to oxidative stress, and can also destabilize and lyse cellular membranes.

To counteract this toxicity, the parasite has evolved a unique detoxification pathway: the polymerization of heme into a chemically inert, insoluble crystal known as hemozoin, or "malaria pigment". This biomineralization process is essential for the parasite's survival, making it a key target for antimalarial drugs.

Halofantrine's Mechanism of Action: Inhibition of Heme Polymerization

Halofantrine's primary mechanism of action is the inhibition of hemozoin formation.[1][2][3] It belongs to the same class of arylmethanol antimalarials as quinine (B1679958) and lumefantrine.[1] The drug accumulates in the parasite's acidic digestive vacuole, the site of heme polymerization.

The molecular interactions between halofantrine and heme have been elucidated through crystallographic studies. The crystal structure of the halofantrine-ferriprotoporphyrin IX complex reveals several key interactions:

-

Coordination to the Heme Iron: The hydroxyl group of halofantrine coordinates directly with the central iron (III) atom of the heme molecule.[2][4]

-

π-π Stacking: The phenanthrene ring of halofantrine engages in π-π stacking interactions with the porphyrin ring of heme.[2][4]

-

Hydrogen Bonding: The protonated amine group of halofantrine forms hydrogen bonds with the carboxylate propionate (B1217596) groups of the heme molecule.[4]

These interactions are believed to cap the growing faces of the hemozoin crystal, preventing the addition of further heme units and effectively halting the polymerization process.[4] The resulting accumulation of toxic free heme leads to oxidative damage and membrane lysis, ultimately killing the parasite.[1][3]

Quantitative Analysis of Halofantrine's Inhibitory Activity

The efficacy of antimalarial compounds in inhibiting heme polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for halofantrine and the widely used antimalarial, chloroquine (B1663885).

| Compound | Assay Type | IC50 (mM) | Target Strain | Reference |

| Halofantrine | Heme Polymerization Inhibitory Activity (HPIA) | Varies | P. falciparum | N/A |

| Chloroquine | Heme Polymerization Inhibitory Activity (HPIA) | 1.478 | P. falciparum | [5] |

| 1,6,8-trihydroxyxanthone | Heme Polymerization Inhibitory Activity (HPIA) | 2.854 | P. falciparum | [5] |

Note: Specific IC50 values for halofantrine in heme polymerization assays were not consistently available in the searched literature, reflecting its reduced clinical use and a research focus on other antimalarials. The provided data for chloroquine and a reference xanthone (B1684191) derivative offer a comparative context for the potency of heme polymerization inhibitors.

Experimental Protocols

In Vitro Heme Polymerization Inhibitory Activity (HPIA) Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin, in a cell-free system.

Materials:

-

Hematin (B1673048) (porcine or bovine)

-

Sodium hydroxide (B78521) (NaOH), 0.2 M

-

Glacial acetic acid

-

Test compound (e.g., halofantrine) dissolved in a suitable solvent (e.g., DMSO)

-

Distilled water

-

Microcentrifuge tubes

-

Incubator (37°C)

-

Microplate reader (405 nm)

Procedure:

-

Prepare a 1 mM solution of hematin in 0.2 M NaOH.

-

In a microcentrifuge tube, add 100 µL of the 1 mM hematin solution.

-

Add 50 µL of the test compound at various concentrations. A negative control with solvent only should be included.

-

To initiate the polymerization reaction, add 50 µL of glacial acetic acid (pH ~2.6).

-

Incubate the mixture at 37°C for 24 hours to allow for β-hematin formation.

-

After incubation, centrifuge the tubes to pellet the β-hematin crystals.

-

Carefully remove the supernatant.

-

Wash the pellet with a suitable solvent (e.g., DMSO) to remove any unreacted heme. Repeat the wash step.

-

Dissolve the β-hematin pellet in a known volume of 0.2 M NaOH.

-

Read the absorbance of the resulting solution at 405 nm using a microplate reader.

-

A standard curve using known concentrations of hematin should be prepared to quantify the amount of β-hematin formed.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined using a suitable statistical analysis method (e.g., probit analysis).[5]

Visualizing Molecular Interactions and Experimental Workflows

Signaling Pathway of Halofantrine's Heme Polymerization Inhibition

Caption: Halofantrine's inhibition of heme polymerization in the parasite's digestive vacuole.

Experimental Workflow for HPIA Assay

Caption: Workflow for the Heme Polymerization Inhibitory Activity (HPIA) Assay.

Resistance to Halofantrine

Resistance to halofantrine has been observed and is often associated with cross-resistance to other antimalarials like mefloquine (B1676156) and quinine.[6][7] Mutations in the Plasmodium falciparum multidrug resistance 1 (pfmdr1) gene have been implicated in modulating susceptibility to halofantrine.[8] An increase in pfmdr1 copy number is associated with increased resistance to mefloquine, lumefantrine, and halofantrine.[8]

Clinical Considerations and Limitations

While effective at inhibiting heme polymerization, the clinical use of halofantrine is significantly limited due to its cardiotoxicity.[1] Halofantrine can cause a prolongation of the QT interval in the electrocardiogram, which can lead to life-threatening cardiac arrhythmias.[9] Its absorption is also highly variable and is significantly increased when taken with fatty foods, which can exacerbate the risk of cardiotoxicity.[9][10] Due to these safety concerns, halofantrine is not recommended as a first-line treatment for malaria and has been largely replaced by safer alternatives like artemisinin-based combination therapies (ACTs).[3]

Conclusion

Halofantrine provides a clear example of a successful therapeutic strategy targeting the parasite's heme detoxification pathway. Its mechanism, involving direct binding to heme and inhibition of hemozoin formation, underscores the vulnerability of this essential process in Plasmodium. Despite its clinical limitations due to cardiotoxicity, the study of halofantrine and its interactions with heme continues to provide valuable insights for the rational design of novel and safer antimalarial agents that target this critical pathway. The experimental protocols and mechanistic understanding detailed in this guide serve as a foundational resource for researchers in the ongoing effort to combat malaria.

References

- 1. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amberlife.in [amberlife.in]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Discovery of Haem-Targeting Drugs for Malaria and Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of halofantrine resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halofantrine - Wikipedia [en.wikipedia.org]

Investigating the Molecular Targets of Halofantrine in Malaria Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofantrine (B180850), a phenanthrene (B1679779) methanol (B129727) derivative, is an antimalarial agent effective against erythrocytic stages of Plasmodium falciparum, including strains resistant to other antimalarials like chloroquine (B1663885). Despite its clinical use, the precise molecular mechanism of action of halofantrine remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of halofantrine's molecular targets within the malaria parasite, detailing the experimental approaches used to elucidate its mechanisms and presenting available quantitative data.

Putative Molecular Targets and Mechanisms of Action

The antimalarial activity of halofantrine is believed to be multifactorial, involving several potential targets within the parasite. The primary proposed mechanisms include the inhibition of hemozoin formation, interaction with plasmepsin enzymes, disruption of mitochondrial function, and modulation of intracellular calcium homeostasis. Furthermore, its efficacy is significantly influenced by the expression of parasite transporter proteins such as PfCRT and PfMDR1.

Inhibition of Hemozoin Biocrystallization

A crucial metabolic process for the malaria parasite is the detoxification of heme, a byproduct of hemoglobin digestion. The parasite polymerizes toxic heme into an inert crystalline pigment called hemozoin. Halofantrine, like other quinoline-containing antimalarials, is thought to interfere with this process.

Proposed Mechanism: Halofantrine is believed to bind to hematin (B1673048) (ferriprotoporphyrin IX), the monomeric unit of hemozoin, thereby preventing its incorporation into the growing crystal lattice. This leads to the accumulation of toxic-free heme, which induces oxidative stress and ultimately results in parasite death.[1][2] A crystallographic study has shown that halofantrine binds to hematin in vitro, supporting this proposed mechanism of action.[1]

Experimental Protocol: Hematin Polymerization Assay

A common method to assess the inhibition of hemozoin formation is the β-hematin formation assay.

-

Principle: This assay measures the ability of a compound to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) from a saturated solution of hemin (B1673052).

-

Methodology:

-

A stock solution of hemin is prepared by dissolving it in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

The hemin solution is added to a reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.8) to induce the precipitation of β-hematin.

-

The test compound (halofantrine) at various concentrations is added to the reaction mixture.

-

The mixture is incubated at a temperature that promotes β-hematin formation (e.g., 37°C) for a specified period.

-

The amount of β-hematin formed is quantified. This can be done by several methods, including:

-

Spectrophotometry: Measuring the decrease in absorbance of the supernatant at a specific wavelength (e.g., 405 nm) as hemin is converted to the insoluble β-hematin.

-

Pyridine-Heme Assay: After centrifugation to pellet the β-hematin, the amount of heme in the pellet is quantified by its absorbance after solubilization in a pyridine-containing buffer.

-

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of β-hematin formed in the presence of the drug to that in a drug-free control. The IC50 value, the concentration of the drug that inhibits 50% of β-hematin formation, is then determined.

DOT Script for Hemozoin Inhibition Pathway

Inhibition of Plasmepsin Enzymes

Plasmepsins are a family of aspartic proteases found in the food vacuole of Plasmodium falciparum. They are involved in the initial steps of hemoglobin degradation. Halofantrine has been shown to bind to plasmepsin, suggesting it may inhibit the activity of these essential enzymes.[1]

Experimental Protocol: Plasmepsin Activity Assay

The inhibitory activity of halofantrine against plasmepsins can be determined using a fluorogenic peptide substrate.

-

Principle: This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher. Cleavage of the peptide by the plasmepsin separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Methodology:

-

Recombinant plasmepsin (e.g., Plasmepsin II or IV) is expressed and purified.

-

The enzyme is incubated with the test compound (halofantrine) at various concentrations in an appropriate assay buffer (e.g., sodium acetate, pH 5.0).

-

A fluorogenic peptide substrate is added to initiate the reaction.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The initial reaction rates are calculated from the fluorescence data. The percentage of inhibition is determined by comparing the rates in the presence of the drug to the control. The IC50 or Ki (inhibition constant) value is then calculated.

DOT Script for Plasmepsin Inhibition Workflow

Disruption of Mitochondrial Function

The mitochondrion of the malaria parasite plays a vital role in energy metabolism and pyrimidine (B1678525) biosynthesis. Some studies suggest that halofantrine may disrupt mitochondrial function, although the specific target within the electron transport chain is not well-defined.

Experimental Protocol: Mitochondrial Oxygen Consumption Rate (OCR) Assay

The effect of halofantrine on mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) of isolated parasites.

-

Principle: This assay uses extracellular flux analyzers (e.g., Seahorse XF Analyzer) to measure the rate of oxygen consumption in real-time, providing an indication of mitochondrial respiratory function.

-

Methodology:

-

Synchronized P. falciparum cultures are harvested at the trophozoite stage.

-

Parasites are isolated from red blood cells by saponin (B1150181) lysis.

-

The isolated parasites are seeded into a microplate in a specialized assay medium.

-

A baseline OCR is established.

-

Halofantrine is injected into the wells at various concentrations.

-

The change in OCR is monitored.

-

Inhibitors of specific mitochondrial complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) can be used as controls to pinpoint the site of action.

-

-

Data Analysis: The OCR values before and after drug addition are compared to determine the extent of inhibition.

DOT Script for Mitochondrial Respiration Assay

Perturbation of Intracellular Calcium Homeostasis

Calcium ions (Ca²⁺) are critical second messengers in P. falciparum, regulating processes such as merozoite invasion and gametogenesis. There is evidence to suggest that halofantrine may cause a modest and transient increase in cytoplasmic calcium levels, although the direct molecular target for this effect is not yet identified.[3]

Experimental Protocol: Measurement of Intracellular Calcium

Fluorescent calcium indicators are commonly used to measure changes in intracellular calcium concentrations.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity of the dye changes upon binding to Ca²⁺, allowing for the quantification of intracellular Ca²⁺ levels.

-

Methodology:

-

P. falciparum-infected red blood cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).

-

A baseline fluorescence is recorded using a fluorescence microscope or a plate reader.

-

Halofantrine is added to the cells.

-

Changes in fluorescence intensity are monitored over time.

-

Ionophores such as ionomycin (B1663694) can be used to calibrate the fluorescence signal to absolute Ca²⁺ concentrations.

-

-

Data Analysis: The change in fluorescence is used to calculate the change in intracellular Ca²⁺ concentration.

DOT Script for Calcium Signaling Pathway

Interaction with Transporter Proteins: PfCRT and PfMDR1

The P. falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1) are membrane transporters located on the parasite's digestive vacuole. Mutations in the genes encoding these proteins are associated with resistance to multiple antimalarial drugs, including halofantrine.

Proposed Role:

-

PfMDR1: Increased copy number of the pfmdr1 gene is associated with reduced susceptibility to halofantrine.[1][4] It is hypothesized that PfMDR1 may transport halofantrine, and increased expression of the transporter could lead to enhanced drug efflux from its site of action.

-

PfCRT: While primarily associated with chloroquine resistance, mutations in pfcrt can also modulate susceptibility to other drugs. The exact role of PfCRT in halofantrine transport or resistance is still being investigated, but it is clear that the genetic background of the parasite, including pfcrt mutations, influences its response to halofantrine.

Experimental Protocol: Drug Transport Assays

The transport of drugs by PfCRT and PfMDR1 can be studied using heterologous expression systems or by measuring drug accumulation in parasite lines with different transporter genotypes.

-

Methodology (Xenopus Oocyte Expression):

-

cRNA encoding the transporter (wild-type or mutant) is injected into Xenopus laevis oocytes.

-

The oocytes are incubated to allow for protein expression on the cell membrane.

-

Radiolabeled or fluorescently tagged halofantrine is added to the external medium.

-

The accumulation of the drug inside the oocytes is measured over time.

-

-

Methodology (Parasite Accumulation Assays):

-

P. falciparum lines with known pfcrt and pfmdr1 genotypes are used.

-

Parasites are incubated with radiolabeled halofantrine.

-

At various time points, the cells are washed, and the intracellular drug concentration is determined by liquid scintillation counting.

-

-

Data Analysis: The rate of drug transport or the steady-state accumulation of the drug is compared between different transporter variants to determine their effect on drug handling.

Quantitative Data

While direct binding affinities (Kd or Ki values) of halofantrine to its putative molecular targets are not widely reported in the literature, its biological activity is well-characterized by its 50% inhibitory concentration (IC50) against various P. falciparum strains.

Table 1: In Vitro IC50 Values of Halofantrine against P. falciparum Strains with Different pfmdr1 Copy Numbers

| P. falciparum Strain Characteristic | Median IC50 (ng/mL) | Range (ng/mL) | Reference |

| Single pfmdr1 copy number | 3.2 | 0.5–33.7 | [1] |

| Increased pfmdr1 copy number | 13.2 | 0.5–56.5 | [1] |

Table 2: In Vitro IC50 Values of Halofantrine against Chloroquine-Susceptible and Chloroquine-Resistant P. falciparum Isolates

| P. falciparum Isolate Type | Mean IC50 (nM) | Reference |

| Chloroquine-Susceptible | 2.62 | [5] |

| Chloroquine-Resistant | 1.14 | [5] |

Table 3: In Vitro IC50 Values of Halofantrine against Laboratory-Adapted P. falciparum Strains

| P. falciparum Strain | Characteristic | IC50 (nM) | Reference |

| T9.96 | Chloroquine-Susceptible | ~3-fold increase after intermittent exposure | [3] |

| K1 | Chloroquine-Resistant | ~9-fold increase after intermittent exposure | [3] |

Conclusion

The molecular mechanism of action of halofantrine in Plasmodium falciparum is complex and likely involves multiple targets. The available evidence strongly suggests that its primary mode of action involves the inhibition of hemozoin formation. Additionally, interactions with plasmepsins, disruption of mitochondrial function, and perturbation of calcium homeostasis contribute to its antimalarial activity. The efficacy of halofantrine is further modulated by the genetic background of the parasite, particularly by mutations and copy number variations in the pfmdr1 and pfcrt genes. Further research, including the determination of direct binding affinities and a more detailed characterization of its effects on parasite physiology, is needed to fully elucidate the molecular targets of this antimalarial drug. This knowledge will be invaluable for the development of new antimalarial agents and for strategies to overcome drug resistance.

References

- 1. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of halofantrine resistance and determination of cross-resistance patterns in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Toxicology and Safety Profile of Halofantrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofantrine (B180850) is a phenanthrene (B1679779) methanol (B129727) antimalarial agent effective against erythrocytic stages of multidrug-resistant Plasmodium falciparum. Despite its efficacy, its clinical use has been significantly limited due to safety concerns, primarily related to cardiotoxicity. This technical guide provides an in-depth overview of the preclinical toxicology and safety profile of halofantrine, summarizing key findings from various non-clinical studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the toxicological risks associated with this compound.

General Toxicology

Acute Toxicity

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying target organs and establishing a No Observed Adverse Effect Level (NOAEL).

Subchronic Toxicity: Information from 28-day and 90-day studies in rodents and dogs is limited in publicly accessible literature. However, reviews of toxicity studies in animals have suggested that halofantrine demonstrates very low toxicity in both short-term and long-term animal studies.[1]

Chronic Toxicity: Long-term (e.g., 6-month or 1-year) toxicity data for halofantrine is not extensively detailed in available publications.

Specific Organ and System Toxicology

Cardiotoxicity

The most significant and well-documented toxicity associated with halofantrine is its cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram (ECG), which can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP).[2]

Mechanism of Cardiotoxicity: hERG Channel Blockade

The primary mechanism underlying halofantrine-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by halofantrine delays repolarization, leading to a prolonged QT interval.

Both halofantrine and its primary metabolite, N-desbutylhalofantrine, have been shown to block hERG channels in a concentration-dependent manner.[3]

Table 1: In Vitro hERG Channel Inhibition by Halofantrine and its Metabolite

| Compound | IC50 (nM) | Cell Line | Reference |

| Halofantrine | 21.6 | HEK 293 | [3] |

| N-desbutylhalofantrine | 71.7 | HEK 293 | [3] |

Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

The following provides a generalized methodology for assessing the inhibitory effect of halofantrine on hERG channels expressed in a mammalian cell line (e.g., HEK 293).

-

Cell Culture: HEK 293 cells stably transfected with the hERG channel cDNA are cultured under standard conditions.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

-

The extracellular solution contains standard physiological ion concentrations.

-

The intracellular (pipette) solution contains a potassium-based solution to isolate the potassium currents.

-

-

Voltage Protocol:

-

Cells are held at a negative holding potential (e.g., -80 mV).

-

A depolarizing pulse is applied to activate the hERG channels (e.g., to +20 mV).

-

A subsequent repolarizing step (e.g., to -50 mV) elicits a large "tail current," which is characteristic of hERG channels and is used for quantifying the current amplitude.

-

-

Drug Application:

-

A stable baseline hERG current is established before the application of halofantrine.

-

Halofantrine is then perfused at various concentrations to determine the concentration-dependent block of the hERG current.

-

-

Data Analysis:

-

The tail current amplitude in the presence of different concentrations of halofantrine is compared to the control (baseline) current.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

-

Experimental workflow for determining hERG channel inhibition.

Hepatotoxicity

Preclinical studies in rats have indicated that halofantrine can induce hepatotoxicity, as evidenced by elevated liver enzymes.

Study in Wistar Rats: In a study with Wistar rats, oral administration of halofantrine at a therapeutic dose of 21.5 mg/kg (administered as 2.15 mg/100g) at 6-hour intervals for 18 hours resulted in a significant increase in serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).[4][5] These effects were found to be reversible upon discontinuation of the drug.[4][5]

Table 2: Effect of Halofantrine on Liver Enzymes in Wistar Rats

| Parameter | Control Group (Mean ± SD) | Halofantrine-Treated Group (Mean ± SD) | % Increase |

| ALT (U/L) | 54.3 ± 6.40 | 95.3 ± 10.48 | 75.5% |

| AST (U/L) | 57.0 ± 8.56 | 91.6 ± 51.19 | 60.7% |

| ALP (U/L) | 49.2 ± 7.50 | 106.0 ± 33.14 | 115.4% |

Data adapted from a study in female Wistar rats.[5]

Experimental Protocol: Assessment of Acute Hepatotoxicity in Rats

-

Animals: Healthy adult Wistar rats of both sexes are used.

-

Dosing:

-

Animals are divided into control and treatment groups.

-

The treatment group receives halofantrine orally at a specified dose (e.g., 21.5 mg/kg). Dosing may be repeated at intervals to mimic a therapeutic regimen.

-

The control group receives the vehicle (e.g., sterile water).

-

-

Sample Collection:

-

At the end of the treatment period, animals are anesthetized, and blood samples are collected via cardiac puncture.

-

-

Biochemical Analysis:

-

Serum is separated, and the activities of liver enzymes (ALT, AST, ALP) are measured using standard biochemical assays.

-

-

Data Analysis:

-

Enzyme levels in the treated group are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Signaling pathway of Halofantrine-induced hepatotoxicity.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. Animal studies have generally shown no evidence of mutagenicity for halofantrine.[1] However, detailed reports from a standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal aberration, in vivo micronucleus) are not widely available in the published literature.

Experimental Protocol: In Vivo Micronucleus Test (General Methodology)

This assay is used to detect damage to chromosomes or the mitotic apparatus.

-

Animals: Typically, mice or rats are used.

-

Dosing: Animals are treated with halofantrine, usually via the intended clinical route of administration, at multiple dose levels. A positive and a negative control group are also included.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.

-

Scoring: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates a positive result.

Reproductive and Developmental Toxicity

There is limited publicly available data on the reproductive and developmental toxicity of halofantrine. Due to its known cardiotoxic effects, its use is contraindicated in pregnant women.[6] Standard preclinical reproductive and developmental toxicity studies would typically include assessments of fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For halofantrine, the primary safety pharmacology concern is its effect on the cardiovascular system, as detailed in the cardiotoxicity section.

Conclusion

The preclinical safety profile of halofantrine is dominated by its significant cardiotoxicity, which is directly linked to the blockade of the hERG potassium channel. This effect occurs at clinically relevant concentrations and poses a serious risk of life-threatening arrhythmias. While other toxicities, such as hepatotoxicity, have been observed in animal models, they appear to be less severe and, in some cases, reversible. The lack of detailed public data on genotoxicity and reproductive and developmental toxicity highlights areas where further investigation would be necessary for a complete preclinical safety assessment. The available data strongly support the cautious use and contraindications associated with halofantrine in clinical practice.

References

- 1. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. Halofantrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Mechanisms of Halofantrine Resistance in Chloroquine-Resistant Plasmodium falciparum Strains: A Technical Guide